(1H-imidazol-4-yl)(phenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-imidazol-5-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10(9-6-11-7-12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHVIXTYBTMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339419 | |
| Record name | 1H-Imidazol-5-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61985-32-8 | |
| Record name | 1H-Imidazol-5-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-imidazol-4-yl)(phenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1h Imidazol 4 Yl Phenyl Methanone
Foundational Synthetic Routes for Imidazole-Methanone Systems
The construction of the (1H-imidazol-4-yl)(phenyl)methanone core can be achieved through various synthetic methodologies, ranging from classical imidazole (B134444) ring formations to more direct approaches.
Classical Imidazole Ring Formation Approaches
Several classical methods for imidazole synthesis can be adapted to produce the this compound framework. One of the most prominent is the Debus-Radziszewski synthesis , a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgijprajournal.comscribd.com In the context of the target molecule, phenylglyoxal (B86788) would serve as the 1,2-dicarbonyl component, reacting with formaldehyde (B43269) and ammonia. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org While a versatile method, it can sometimes result in a mixture of products and may require careful optimization to achieve good yields of the desired 4-substituted isomer. ijprajournal.com
Another classical approach is the Marckwald synthesis , which is particularly useful for preparing 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. While not a direct route to the target compound, the resulting 2-thiol substituted imidazoles can be desulfurized to yield the core imidazole ring. irjmets.com
Direct Synthesis of this compound and its Structural Isomers
A more direct and widely utilized method for the synthesis of 4-substituted imidazoles involves the reaction of α-haloketones with formamide. nih.gov For the synthesis of this compound, the starting material would be phenacyl bromide (2-bromo-1-phenylethanone). The reaction involves heating the α-bromoketone in formamide, which serves as both the source of the remaining imidazole ring atoms and the solvent. nih.gov This method is advantageous due to the ready availability of the starting materials and the straightforward reaction conditions.
The synthesis of structural isomers, such as (1H-imidazol-2-yl)(phenyl)methanone and (1H-imidazol-5-yl)(phenyl)methanone, can also be achieved. For instance, the reaction of phenylglyoxal with o-phenylenediamine (B120857) in the presence of N,N-dimethylformamide and sulfur can yield (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a benzannulated analogue. rsc.org The synthesis of various 2-aroyl-(4 or 5)-aryl-1H-imidazoles has been reported through a cascade process involving the oxidation of aryl methyl ketones followed by a Debus-type reaction, often yielding a mixture of the 4- and 5-substituted isomers.
Derivatization Strategies for Functionalized this compound Analogues
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These modifications can be broadly categorized into N-substitution of the imidazole ring, substitutions on the phenyl moiety, and alterations of the methanone (B1245722) linker.
N-Substitution of the Imidazole Ring
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily functionalized through various substitution reactions.
N-Alkylation: The introduction of alkyl groups onto the imidazole nitrogen is a common derivatization strategy. This can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, yielding either the N-1 or N-3 substituted product, or a mixture of both. Phase transfer catalysis has also been employed for the N-alkylation of imidazoles, offering an efficient method that can sometimes be performed in the absence of a solvent.
| Reagent | Base | Solvent | Product | Yield (%) |
| Alkyl Halide | K2CO3, NaH, etc. | DMF, Acetonitrile, etc. | N-Alkyl-(1H-imidazol-4-yl)(phenyl)methanone | Variable |
| Alkyl Halide | PTC Catalyst | Biphasic or no solvent | N-Alkyl-(1H-imidazol-4-yl)(phenyl)methanone | Good |
N-Acylation: The imidazole nitrogen can also be acylated using acylating agents such as acyl chlorides or anhydrides. N-acylimidazoles are versatile intermediates in organic synthesis. For instance, the benzoylation of imidazole with benzoyl chloride can yield 1-benzoylimidazole.
N-Arylation: The formation of a carbon-nitrogen bond between the imidazole ring and an aryl group can be accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation , a classical copper-catalyzed reaction, can be used to couple aryl halides with imidazoles, though it often requires harsh reaction conditions. wikipedia.orgnih.govorganic-chemistry.org More modern methods, such as the Buchwald-Hartwig amination , utilize palladium catalysts and offer milder reaction conditions and broader substrate scope. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.com
| Reaction | Catalyst | Ligand | Base | Solvent | Product |
| Ullmann Condensation | Copper Salt | Often none or simple ligands | K2CO3, Cs2CO3 | DMF, Dioxane | N-Aryl-(1H-imidazol-4-yl)(phenyl)methanone |
| Buchwald-Hartwig Amination | Palladium Pre-catalyst | Phosphine-based ligand | t-BuONa, Cs2CO3 | Toluene, Dioxane | N-Aryl-(1H-imidazol-4-yl)(phenyl)methanone |
Substitutions on the Phenyl Moiety
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The nitro group is a versatile functional group that can be further transformed, for example, by reduction to an amino group.
Halogenation: Halogens such as bromine and chlorine can be introduced onto the phenyl ring via electrophilic aromatic substitution using a halogenating agent in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. wikipedia.orglibretexts.orgchemguide.co.uk
| Reaction | Reagents | Conditions | Product |
| Nitration | HNO₃, H₂SO₄ | 0 °C to rt | (1H-imidazol-4-yl)(nitrophenyl)methanone |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid | rt or gentle heating | (1H-imidazol-4-yl)(halophenyl)methanone |
Modifications of the Methanone Linker
The carbonyl group of the methanone linker provides a reactive site for a variety of chemical transformations.
Reduction to Alcohol: The ketone functionality can be reduced to a secondary alcohol, yielding (1H-imidazol-4-yl)(phenyl)methanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.ukyoutube.comchadsprep.com The choice of reducing agent can be critical to avoid the reduction of other functional groups in the molecule.
| Reagent | Solvent | Product |
| NaBH₄ | Methanol, Ethanol | (1H-imidazol-4-yl)(phenyl)methanol |
| LiAlH₄ | Diethyl ether, THF | (1H-imidazol-4-yl)(phenyl)methanol |
Wittig Reaction: The Wittig reaction provides a method for converting the carbonyl group into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). This transformation allows for the extension of the carbon framework and the introduction of alkenyl substituents.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.govorganic-chemistry.orgyoutube.comslideshare.net The Baeyer-Villiger oxidation of this compound would lead to the formation of either phenyl 1H-imidazole-4-carboxylate or 4-benzoyl-1H-imidazol-1-yl formate, depending on the migratory aptitude of the phenyl and imidazolyl groups.
Synthesis of Related Imidazole-Fused Ring Systems Incorporating Methanone Moieties
The imidazole scaffold serves as a versatile building block for the construction of more complex, fused heterocyclic systems that incorporate a methanone group. These fused systems are of great interest in medicinal chemistry.
Prominent examples of such fused systems include imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. The synthesis of these structures often involves multicomponent reactions or cyclization strategies starting from appropriately substituted imidazoles. For instance, the Groebke–Blackburn–Bienaymé reaction offers a greener pathway for synthesizing imidazo[1,2-a]pyridines. mdpi.com This reaction can be part of a one-pot synthesis strategy, for example, combined with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create complex bis-heterocyclic compounds. mdpi.com Another approach involves a tandem sequence of the Groebke–Blackburn–Bienaymé reaction followed by the Ugi reaction to produce peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) core. beilstein-journals.org A variety of synthetic methods for imidazo[1,2-a]pyridines have been developed, including those utilizing transition metal catalysis, microwave assistance, and photocatalysis. researchgate.netrsc.orgorganic-chemistry.org
Similarly, imidazo[2,1-b]thiazole (B1210989) derivatives, some of which are coupled to natural products like noscapine, have been synthesized and evaluated for their biological activities. acs.orgnih.gov The synthesis can involve the reaction of a substituted 2-mercaptoimidazole (B184291) with a suitable bromo-ketone derivative. rsc.org Furthermore, methods have been developed to link an unprotected carbohydrate moiety to the imidazo[2,1-b]thiazole scaffold at either the C-3 or C-5 position. nih.gov Chalcone precursors can also be utilized in the synthesis of imidazo[2,1-b] nih.govacs.orgfarmaceut.orgthiadiazole-chalcones through Claisen-Schmidt condensation. rsc.org
Advanced Synthetic Approaches and Methodological Innovations
Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the construction and modification of the this compound framework and related imidazole derivatives.
Imidazoline (B1206853) Cyclization Strategies
One common route to imidazole rings involves the cyclization of imidazoline precursors. The synthesis of 2-imidazolines can be achieved in good yields by reacting aldehydes and ethylenediamine (B42938) with iodine in the presence of potassium carbonate. organic-chemistry.org These imidazolines can then be oxidized to the corresponding imidazoles. An electrochemical tandem Michael addition, azidation, and intramolecular cyclization strategy has also been developed for the synthesis of imidazole derivatives. rsc.org Another approach involves a base-mediated four-component intramolecular cyclization reaction to produce imidazole-4(2H)-ones. researchgate.net The cyclization of peptides containing an imidazole moiety has also been studied, highlighting the catalytic role of imidazole in transesterification reactions. nih.gov
Oxidation Protocols for Imidazole Formation
The oxidation of imidazolines to imidazoles is a key transformation. A common method involves the use of (diacetoxyiodo)benzene (B116549) at room temperature, which smoothly oxidizes 2-imidazolines to imidazoles in good yields. organic-chemistry.org Commercial bleach can also be used for the direct conversion of imidazolium (B1220033) salts to 2-imidazolones. nih.gov The atmospheric oxidation of imidazole initiated by hydroxyl radicals has also been a subject of theoretical analysis. rsc.org
Mannich Reaction Applications in Imidazole Synthesis
The Mannich reaction, a three-component condensation, is a powerful tool for introducing aminomethyl groups onto the imidazole ring. organic-chemistry.orgyoutube.comyoutube.com The reaction conditions, particularly the pH, play a crucial role in determining the position of substitution. acs.org In acidic media, only N-substituted Mannich bases are formed, whereas in basic media, both N- and C-substituted products can be obtained. acs.org The 1-position of the imidazole ring is the most reactive, followed by the 4 and 5 positions. acs.org This reaction has been utilized to synthesize a variety of Mannich bases derived from imidazole with potential biological activities. nih.govfarmaceut.orgnih.govresearchgate.net
Acyl Imidazole Motif Incorporation
N-acyl imidazoles are valuable intermediates in organic synthesis, acting as reactive acylating agents. nih.govresearchgate.net They can be synthesized by reacting an imidazole with a free imino group with a ketene. google.com These compounds are more reactive towards nucleophilic attack than typical amides. nih.gov The incorporation of an acyl imidazole motif can be a key step in the synthesis of more complex molecules, and their unique reactivity has been harnessed in various chemical biology applications. nih.govresearchgate.net
Synthesis from Chalcone Precursors
Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of various heterocyclic compounds, including those containing an imidazole ring. acs.org Imidazole-containing chalcones can be synthesized via the Claisen-Schmidt condensation of an appropriate imidazolyl acetophenone (B1666503) with a substituted aromatic aldehyde. dergipark.org.trmdpi.com A number of novel imidazole-chalcone derivatives have been designed and synthesized, demonstrating the utility of this synthetic approach. nih.gov
Green Chemistry Approaches in this compound Synthesis
The investigation into green chemistry approaches for the synthesis of this compound reveals a notable scarcity of dedicated research in the public domain. While the principles of green chemistry, such as the use of alternative energy sources, environmentally benign solvents, and catalytic methods, are widely applied to the synthesis of imidazole derivatives in general, specific methodologies tailored to this compound are not extensively documented in the reviewed scientific literature.
General green synthetic strategies for related imidazole compounds often include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for various heterocyclic compounds. nih.govresearchgate.netsemanticscholar.orgnih.govrasayanjournal.co.in For instance, a solvent-free, microwave-assisted approach has been described for the reaction of imidazoles with phenyl glycidyl (B131873) ether, highlighting the potential for rapid and environmentally friendly protocols. nih.gov
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote reactions. mdpi.comnih.govmdpi.com It has been employed in the one-pot synthesis of other complex imidazole derivatives, demonstrating its utility in creating milder and more rapid reaction conditions. mdpi.comnih.gov
Solvent-Free Synthesis: Conducting reactions without a solvent is a key principle of green chemistry, reducing waste and potential environmental impact. acgpubs.orgasianpubs.org Several solvent-free methods have been developed for the synthesis of various imidazole and benzimidazole (B57391) derivatives, often with high yields and short reaction times. acgpubs.orgasianpubs.org
Use of Eco-Friendly Catalysts and Solvents: The use of water as a solvent or the application of non-toxic, reusable catalysts represents a significant green advancement. researchgate.net For example, boric acid has been used as a mild and environmentally benign catalyst for the synthesis of triaryl-imidazoles in aqueous media under ultrasound irradiation. researchgate.net
Despite the prevalence of these green methodologies in the broader field of imidazole synthesis, their specific application to the production of this compound remains an area with limited reported findings. The available literature tends to focus on isomers such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone or other substituted imidazole structures. rsc.org Therefore, a detailed analysis of established green chemistry protocols specifically for this compound cannot be provided at this time based on the conducted research. Further investigation and dedicated studies are required to develop and document such environmentally friendly synthetic routes for this particular compound.
Advanced Characterization and Structural Analysis of 1h Imidazol 4 Yl Phenyl Methanone Derivatives
Spectroscopic Fingerprinting Techniques
Spectroscopic methods offer a non-destructive means to probe the molecular structure and bonding within (1H-imidazol-4-yl)(phenyl)methanone derivatives. Each technique provides a unique fingerprint, contributing to a comprehensive characterization.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is pivotal for identifying functional groups and understanding the vibrational modes of a molecule.
For derivatives of this compound, characteristic vibrational bands are observed. In a related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, the FT-IR spectrum shows a strong carbonyl (C=O) stretching vibration around 1665 cm⁻¹. researchgate.net Other significant peaks include the C=N stretch of the imidazole (B134444) ring at 1606 cm⁻¹, the N-C stretch at 1530 cm⁻¹, and C=C stretching at 956 cm⁻¹. researchgate.net A band corresponding to the para-substituted benzene (B151609) ring is seen at 814 cm⁻¹, and a broad absorbance band around 3202 cm⁻¹ indicates the presence of water of crystallization. researchgate.net
The C-H stretching vibrations of the aromatic and imidazole rings typically appear in the 3100-3000 cm⁻¹ region. In-plane and out-of-plane bending vibrations for the C-H groups are also observed at lower frequencies. ijrar.org For instance, in 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole, C–H out-of-plane bending vibrations are identified at 830, 696, and 513 cm⁻¹ in the FT-IR spectrum. ijrar.org The analysis of these vibrational modes, often supported by density functional theory (DFT) computations, allows for a detailed assignment of the spectral features to specific molecular motions. ijrar.orgresearchgate.netresearchgate.net
Table 1: Key FT-IR Vibrational Frequencies for a this compound Derivative
| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1665 |
| Imidazole (C=N) | Stretching | 1606 |
| Imidazole (N-C) | Stretching | 1530 |
| Benzene (para-subst.) | C-H Bending | 814 |
| Water of Crystallization | O-H Stretching | 3202 |
Data sourced from a study on 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR: The proton NMR spectrum of this compound derivatives provides detailed information about the chemical environment of the hydrogen atoms. For 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, the aromatic protons of the phenyl ring typically appear as multiplets in the range of δ 7.0-8.5 ppm. rsc.org The protons of the imidazole ring also resonate in this aromatic region, with distinct chemical shifts. For example, in a related derivative, the imidazole protons appear at δ 7.14 (s, 1H), δ 7.70 (s, 1H), and δ 8.20 (s, 1H). rsc.org The specific positions and splitting patterns are influenced by the substitution on both the phenyl and imidazole rings.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbonyl carbon (C=O) is characteristically found far downfield, typically above δ 185 ppm. For instance, the carbonyl carbon in (1-(4-Methoxyphenyl)-1H-indazole-3-yl)(phenyl)methanone appears at δ 188.6 ppm. nih.gov The carbons of the phenyl and imidazole rings resonate in the δ 110-150 ppm region. In 1-(4-Imidazol-1-yl-phenyl)-ethanone, the imidazole carbons appear at δ 117.6, 130.5, and 135.5 ppm, while the phenyl carbons are observed at δ 120.5, 131.8, 136.1, and 141.0 ppm. rsc.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazole-Phenyl Ketone Derivatives
| Compound | Nucleus | Phenyl Protons/Carbons | Imidazole Protons/Carbons | Carbonyl Carbon |
|---|---|---|---|---|
| 1-(4-Imidazol-1-yl-phenyl)-ethanone rsc.org | ¹H | 7.95 (d), 8.19 (d) | 7.23 (s), 7.98 (s), 8.48 (s) | N/A |
| ¹³C | 120.5, 131.8, 136.1, 141.0 | 117.6, 130.5, 135.5 | 196.8 | |
| 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate researchgate.netnih.gov | ¹H | 7.51 (d), 8.09 (d) | 7.25 (s), 7.35 (s), 7.95 (s) | N/A |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular formula is C₁₀H₈N₂O, with a monoisotopic mass of 172.06 Da. uni.lu
In electrospray ionization (ESI-MS), derivatives often show a prominent peak for the protonated molecule [M+H]⁺. For example, 1-(4-Imidazol-1-yl-phenyl)-ethanone shows an ESI-MS signal at m/z = 187, corresponding to its protonated form. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition. The fragmentation pattern can reveal the loss of characteristic neutral fragments, such as CO, and the cleavage of the bond between the carbonyl group and the aromatic rings, providing further structural confirmation. Predicted collision cross-section (CCS) values can also aid in structural identification. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 173.07094 | 134.8 |
| [M+Na]⁺ | 195.05288 | 142.7 |
| [M-H]⁻ | 171.05638 | 137.7 |
Data from PubChemLite. uni.lu
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For aromatic ketones like this compound, the spectra are typically characterized by strong absorptions due to π→π* transitions within the aromatic rings and a weaker absorption at a longer wavelength corresponding to the n→π* transition of the carbonyl group.
In a study of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, absorption peaks were observed at 340 nm and 406 nm. semanticscholar.orgresearchgate.net These absorptions are attributed to π→π* electronic transitions. researchgate.net The exact position and intensity of these bands are sensitive to the solvent and the specific substitution pattern on the aromatic rings. Time-dependent density functional theory (TD-DFT) is often employed to calculate the electronic transition energies and oscillator strengths, aiding in the interpretation of the experimental UV-Vis spectra. researchgate.net
X-ray Diffraction Analysis
X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Molecular Geometry Elucidation
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure. For a derivative, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, the crystal structure was determined to be triclinic with the space group P-1. nih.gov The analysis revealed the exact bond lengths and angles within the molecule.
Table 4: Crystal Data for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate
| Parameter | Value |
|---|---|
| Formula | C₁₁H₁₀N₂O·H₂O |
| Molar Mass | 204.23 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.7599 (6) |
| b (Å) | 8.0885 (8) |
| c (Å) | 9.7168 (9) |
| α (°) | 90.350 (3) |
| β (°) | 106.731 (3) |
| γ (°) | 99.486 (3) |
| Volume (ų) | 501.03 (8) |
| Z | 2 |
Data from a single crystal X-ray diffraction study. nih.gov
Powder X-ray Diffraction (XRD) for Solid-State Characterization
Powder X-ray Diffraction (XRD) is an indispensable analytical technique for the solid-state characterization of crystalline materials, including derivatives of this compound. This method provides detailed information regarding the crystal structure, phase purity, and polymorphic forms of a compound. By analyzing the diffraction pattern, which is unique to each crystalline solid, researchers can determine unit cell dimensions, space group, and the arrangement of molecules within the crystal lattice. While specific XRD data for the parent compound this compound is not extensively detailed in the available literature, analysis of its closely related derivatives offers significant insight into the structural motifs and intermolecular interactions that govern this class of compounds.
A study on 4-(1H-imidazol-1-yl)benzaldehyde , an isomer of the target compound class, provides a clear example of how XRD elucidates complex solid-state features. The analysis revealed that this molecule crystallizes in the non-centrosymmetric space group P2₁, a property of interest for developing polar materials. nih.gov The crystal structure is stabilized by weak C—H⋯O/N interactions, and the molecules arrange with an offset face-to-face stacking of the aromatic rings. nih.gov The angle between the mean planes of the imidazole and arene rings was determined to be 24.58 (7)°. nih.gov This type of detailed structural information is foundational for understanding the structure-property relationships in these systems.
In another relevant derivative, 4-[4-(1H-Imidazol-4-yl)phenyl] , which lacks the methanone (B1245722) carbonyl group but features the C4-imidazole linkage, single-crystal XRD analysis showed that the molecules are linked through N—H⋯N hydrogen bonds. nih.gov These interactions form distinct cyclic units that generate a two-dimensional layered structure. nih.gov The study determined the dihedral angle between the imidazole and benzene rings to be 25.02 (8)°, highlighting how the rings are rotated relative to each other in the solid state. nih.gov
Furthermore, the structural analysis of metal-organic frameworks (MOFs) incorporating imidazole-based ligands showcases the power of diffraction methods. For instance, the benzimidazole (B57391) derivative 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one was studied in its monohydrate form. mdpi.com XRD analysis confirmed the existence of a single tautomeric form in the solid state and identified an infinite chain of hydrogen bonds involving the water molecule, the benzimidazole N-H, and another benzimidazole nitrogen atom. mdpi.com The angle between the benzimidazole and phenyl ring planes was found to be a significant 81.4(1)°. mdpi.com
These examples collectively demonstrate that X-ray diffraction is a powerful tool for probing the nuanced three-dimensional architecture of this compound derivatives. The data derived from such studies, including unit cell parameters, space groups, and key intermolecular interactions, are critical for crystal engineering and the rational design of new materials with specific solid-state properties.
Interactive Data Tables
Detailed crystallographic data for selected derivatives are presented below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀N₄ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 6.8604 (2) |
| b (Å) | 9.4534 (3) |
| c (Å) | 16.4789 (6) |
| Volume (ų) | 1068.72 (6) |
| Z | 4 |
| Key Interaction | N—H⋯N hydrogen bonds |
| Dihedral Angle (°) | 25.02 (8) (Imidazole/Benzene) |
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₈N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.6738 (2) |
| b (Å) | 10.7424 (3) |
| c (Å) | 7.1265 (2) |
| Volume (ų) | 421.35 (2) |
| Z | 2 |
| Key Interaction | Weak C—H⋯O/N interactions |
| Dihedral Angle (°) | 24.58 (7) (Imidazole/Arene) |
Structure Activity Relationship Sar and Biological Applications of 1h Imidazol 4 Yl Phenyl Methanone Analogues
General Principles Governing Biological Activity
The biological effects of (1H-imidazol-4-yl)(phenyl)methanone analogues are dictated by a combination of factors inherent to their molecular architecture. The imidazole (B134444) ring and the phenyl substituent, along with their relative positioning, are key determinants of the molecule's interaction with biological targets.
Role of Imidazole Nitrogen Atoms in Ligand-Target Interactions
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. ajrconline.orgtsijournals.com This structural feature is fundamental to its biological activity. The nitrogen atoms are electron-rich and can act as both hydrogen bond donors and acceptors, facilitating a variety of weak interactions with biological macromolecules. nih.govresearchgate.net This amphoteric nature allows the imidazole moiety to engage in crucial binding events within the active sites of enzymes and receptors. researchgate.net
The ability of the imidazole ring to exist in two equivalent tautomeric forms, where a hydrogen atom can be located on either nitrogen, further enhances its versatility in molecular recognition. nih.govpharmacyjournal.net This characteristic, combined with its polarity and ionizable nature, can improve the pharmacokinetic properties of a lead molecule, such as solubility and bioavailability. ajrconline.orgpharmacyjournal.net In the context of anticancer agents, the nitrogen atoms of the imidazole ring can form hydrogen bonds with amino acid residues on target proteins, stabilizing the ligand-target complex and enabling potent inhibition. nih.gov
Impact of Phenyl Substituent Electronic and Steric Effects
The electronic and steric properties of substituents on the phenyl ring of this compound analogues significantly influence their biological potency. Research into new imidazole-based N-phenylbenzamide derivatives has shown that modifications to this ring can lead to a pronounced enhancement in anticancer activity. nih.gov
Interestingly, structure-activity relationship studies reveal that there is no simple correlation where either electron-donating or electron-withdrawing groups are universally favoured. For instance, derivatives with electron-donating groups, such as methyl and methoxy (B1213986) substituents, showed improved activity. Simultaneously, the derivative with a fluorine atom—an electron-withdrawing group—was the most active compound in the series, displaying single-digit micromolar IC₅₀ values against lung, cervical, and breast cancer cell lines. nih.gov This suggests that a complex balance of electronic and steric factors governs the interaction with the target, rather than a simple electronic effect.
Table 1: Cytotoxicity of N-phenylbenzamide Derivatives with Phenyl Substituents
| Compound ID | Phenyl Substituent | Cancer Cell Line (A549) IC₅₀ (µM) | Cancer Cell Line (HeLa) IC₅₀ (µM) | Cancer Cell Line (MCF-7) IC₅₀ (µM) |
|---|---|---|---|---|
| 4f | 4-Fluoro | 7.5 | 9.3 | 8.9 |
| 4a | Unsubstituted | >50 | >50 | >50 |
Data sourced from a study on new imidazole-based N-phenylbenzamide derivatives. nih.gov Doxorubicin (B1662922) was used as a positive control.
Positional Isomerism Effects on Biological Profiles
The spatial arrangement of the functional groups on the imidazole core, known as positional isomerism, has a profound impact on the biological profile of these compounds. A compelling example is seen in the development of 2-aryl-4-benzoyl-imidazole (ABI) derivatives. When the positions of the aryl and benzoyl groups were swapped to create 4-aryl-2-benzoyl-imidazoles, termed "reverse ABI" (RABI) analogues, a new class of compounds with excellent antiproliferative activity was discovered. nih.gov
These RABI compounds demonstrated potent activity, with IC₅₀ values in the low nanomolar range against several cancer cell lines, including those with multidrug resistance. nih.gov This highlights that the specific isomeric configuration is critical for optimal interaction with the biological target. Further studies on other imidazole-containing compounds, such as farnesyltransferase inhibitors, have also shown that the point of attachment to the imidazole ring (e.g., C-2, C-4, or N-1) is a critical determinant of inhibitory potency. lookchem.com
Anti-Cancer Therapeutics
Analogues of this compound have been extensively investigated as anticancer agents, primarily functioning as inhibitors of microtubule dynamics, a validated target in oncology.
Tubulin Polymerization Inhibition and Microtubule Dynamics Modulation
A primary mechanism through which these imidazole derivatives exert their anticancer effects is by inhibiting the polymerization of tubulin. nih.govnih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and shape maintenance. nih.gov They are in a constant state of dynamic equilibrium, assembling (polymerizing) and disassembling (depolymerizing).
By inhibiting tubulin polymerization, these compounds disrupt this crucial equilibrium. The failure to form functional mitotic spindles prevents proper chromosome segregation during mitosis, leading to cell cycle arrest, typically in the G2/M phase, and subsequent activation of apoptosis (programmed cell death). nih.gov Studies on various imidazole-based analogues, including 2-aryl-4-benzoyl-imidazoles (ABIs) and their "reversed" RABI counterparts, have confirmed that their antitumor activity stems from this antimitotic effect. nih.gov
Table 2: Tubulin Polymerization Inhibition by Benzimidazole-Indole Conjugates
| Compound ID | Inhibition of Tubulin Polymerization (%) | IC₅₀ for Tubulin Polymerization (µM) |
|---|---|---|
| 5g | 66.65% | 1.53 |
| 6f | 70.09% | 1.45 |
| Nocodazole (Reference) | 65.47% | Not specified |
Data from a study on (1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates against the DU-145 prostate cancer cell line. nih.gov
Colchicine (B1669291) Binding Site Interaction Mechanisms
The inhibition of tubulin polymerization by these compounds is achieved through their interaction with a specific location on the tubulin heterodimer known as the colchicine binding site (CBS). nih.govnih.gov The CBS is located at the interface between the α- and β-tubulin subunits and is a well-established target for a class of drugs known as colchicine binding site inhibitors (CBSIs). nih.govworktribe.com
Binding of a this compound analogue to this site prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a microtubule, thus halting polymerization. nih.gov Molecular docking studies have provided insights into this interaction, showing that specific moieties of the inhibitor fit into the binding pocket. For example, the 3,4,5-trimethoxyphenyl group, a common feature in many potent CBSIs, often engages in hydrophobic interactions with residues such as Leu242, Val238, and Ile318, while other parts of the molecule can form critical hydrogen bonds, for instance with Asn101, enhancing binding affinity. nih.gov The development of 2-aryl-4-benzoyl-imidazole (ABI) analogues was specifically aimed at targeting this site. nih.gov
In Vitro Anti-proliferative Activity Against Cancer Cell Lines
Analogues of this compound have demonstrated significant anti-proliferative effects against a variety of human cancer cell lines in laboratory settings. The imidazole moiety is a key structural feature in many compounds that exhibit anticancer properties. nih.gov These compounds function through various mechanisms, including the disruption of microtubules, which are essential for cell division, and the inhibition of protein kinases involved in cancer cell growth and survival. nih.gov
Research has identified several potent derivatives:
Purine and Pyrazole (B372694) Analogues: Purine derivatives have shown strong activity, with compounds 46 and 47 displaying IC₅₀ values of 1.22 µM and 2.29 µM, respectively, against the MDA-MB-231 breast cancer cell line. nih.gov Similarly, benzimidazole-pyrazole derivatives 37 and 38 were effective against the A549 lung cancer cell line with IC₅₀ values of 2.2 µM and 2.8 µM. nih.gov
Imidazothiazole and Indole Conjugates: Analogues featuring a 4-methoxy substitution on a phenyl ring attached to an imidazothiazole system showed high activity against the A549 cell line. nih.gov Furthermore, indole-based derivatives, where a trimethoxybenzoyl imidazole was attached, exhibited low nanomolar IC₅₀ values against most of the NCI 60 cancer cell line panel. nih.gov
Sulfonylurea Derivatives: A sulfonylurea derivative, DW2143, was found to have in vitro antitumor activities comparable to the chemotherapy drug doxorubicin across nine different human tumor cell lines, including BxPC-3 (pancreatic), HepG2 (liver), Lovo (colon), and MCF-7 (breast). nih.gov
Table 1: In Vitro Anti-proliferative Activity of Selected Imidazole Analogues This table is interactive. You can sort and filter the data.
| Compound/Analogue Class | Cancer Cell Line | Key Finding (IC₅₀ / Activity) | Reference |
|---|---|---|---|
| Purine Analogue (46) | MDA-MB-231 (Breast) | 1.22 µM | nih.gov |
| Purine Analogue (47) | A549 (Lung) | 2.29 µM | nih.gov |
| Benzimidazole-pyrazole (37) | A549 (Lung) | 2.2 µM | nih.gov |
| Benzimidazole-pyrazole (38) | A549 (Lung) | 2.8 µM | nih.gov |
| Sulfonylurea (DW2143) | Multiple Human Lines | Comparable to Doxorubicin | nih.gov |
| Imidazo[2,1-b]thiazole (B1210989) | A549 (Lung) | High Activity | nih.gov |
In Vivo Efficacy and Anti-metastatic Potentials in Xenograft Models
The promising in vitro results of this compound analogues have been translated into significant in vivo efficacy in animal models of cancer, particularly in xenograft studies where human tumors are implanted in mice.
Tumor Growth Inhibition: In an MDA-MB-468 breast cancer xenograft model, the administration of an imidazole derivative known as compound 6 resulted in a 77% suppression of tumor growth compared to the control group, without causing noticeable weight loss in the animals. nih.gov Another derivative, compound 9, inhibited tumor growth by 73.9% in a murine melanoma xenograft model (A375). nih.gov
Oral Efficacy of DW2143: The sulfonylurea derivative DW2143 demonstrated significant tumor growth inhibition when administered orally in mice implanted with various murine tumor cells. nih.gov It achieved 84.3% inhibition against 3LL (Lewis lung carcinoma) tumors and 42% inhibition against B16 melanoma. nih.gov Its efficacy against Colon26 tumors was comparable to that of doxorubicin. nih.gov
Combination Therapy Potential: The combination of an imidazole derivative (compound 160) with an anti-PD-1 monoclonal antibody showed improved efficacy, achieving a tumor growth inhibition (TGI) of over 90% in a MC38 colon adenocarcinoma xenograft model. nih.gov
Table 2: In Vivo Efficacy of Imidazole Analogues in Xenograft Models This table is interactive. You can sort and filter the data.
| Compound/Analogue | Xenograft Model | Key Finding (Tumor Growth Inhibition) | Reference |
|---|---|---|---|
| Compound 6 | MDA-MB-468 (Breast) | 77% | nih.gov |
| Compound 9 | A375 (Melanoma) | 73.9% | nih.gov |
| DW2143 | 3LL (Lung Carcinoma) | 84.3% | nih.gov |
| DW2143 | B16 (Melanoma) | 42% | nih.gov |
| DW2143 | Colon26 (Colon) | 36% (comparable to Doxorubicin) | nih.gov |
Overcoming Chemoresistance in Cancer Treatment
A significant challenge in cancer therapy is the development of resistance to chemotherapy drugs. Certain this compound analogues have shown potential in overcoming this critical issue.
The sulfonylurea derivative DW2143 was tested against KBV20C, a human cancer cell line known for its resistance to the chemotherapy agent vincristine. nih.gov The study found that the anti-proliferative activities of DW2143 against this resistant cell line were similar or even superior to those of doxorubicin, a standard chemotherapy drug. nih.gov This suggests that such compounds may employ mechanisms of action that are not affected by the resistance pathways that render conventional drugs ineffective. The ability to combat drug-resistant tumor cells is a crucial attribute for developing new and more effective cancer therapies. mdpi.com
Antimicrobial Agents
The imidazole ring is a core component of many established antimicrobial drugs. nih.gov Consequently, novel analogues of this compound have been extensively investigated for their potential as antibacterial, antifungal, and antiviral agents.
Spectrum of Activity Against Bacterial Pathogens (Gram-positive, Gram-negative)
Derivatives of this compound have shown varied efficacy against both Gram-positive and Gram-negative bacteria.
Gram-positive Bacteria: Studies have shown notable activity against Gram-positive pathogens. In a series of 4,5-diphenyl-1H-imidazole derivatives, compound 6d was found to be twice as potent as the antibiotic ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. scirp.org Another compound, 6c, showed moderate activity against Staphylococcus aureus and Enterococcus faecalis (MIC of 16 µg/mL for both). scirp.org Furthermore, certain halogenated pyrazole analogues containing the imidazole-phenyl-methyl moiety demonstrated inhibitory effects against S. aureus that were similar or superior to the antifungal drug bifonazole (B1667052). nih.govresearchgate.net One synthesized imidazole derivative showed a broad-spectrum antibacterial effect, with Gram-positive bacteria being the most susceptible. researchgate.net
Gram-negative Bacteria: Activity against Gram-negative bacteria appears to be more limited. In one study, most of the synthesized 4,5-diphenylimidazol-2-thiol derivatives showed no antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. scirp.org However, some 5-nitroimidazole hybrids have demonstrated activity against E. coli and Klebsiella pneumoniae. nih.gov
Table 3: Antibacterial Activity of Selected Imidazole Analogues This table is interactive. You can sort and filter the data.
| Compound/Analogue Class | Bacterial Strain | Gram Type | Key Finding (MIC / Activity) | Reference |
|---|---|---|---|---|
| 4,5-diphenyl-imidazole (6d) | Staphylococcus aureus | Positive | 4 µg/mL | scirp.org |
| 4,5-diphenyl-imidazole (6c) | Staphylococcus aureus | Positive | 16 µg/mL | scirp.org |
| 4,5-diphenyl-imidazole (6c) | Enterococcus faecalis | Positive | 16 µg/mL | scirp.org |
| Halogenated pyrazole analogues | Staphylococcus aureus | Positive | Similar/superior to bifonazole | nih.govresearchgate.net |
Antifungal Efficacy (e.g., Anti-Candida Activity)
The antifungal properties of imidazole-based compounds are well-established, and research into new analogues continues to yield potent candidates.
Anti-Candida Activity: A new class of 3-aryl-4-[alpha-(1H-imidazol-1-yl)arylmethyl]-pyrroles, which are structurally related to the antimycotic drug bifonazole, has demonstrated powerful anti-Candida effects. nih.govacs.org From a screen of 44 new pyrrole (B145914) derivatives, ten were found to be highly active against Candida albicans and other Candida species. nih.gov The most active compound (derivative 27) was twice as potent as bifonazole and four times more active than miconazole (B906) and ketoconazole. nih.gov These compounds also proved highly effective in a rabbit skin model of candidosis. nih.gov
Activity Against Other Fungi: Dichloro and trichloro-derivatives of pyrazole analogues showed inhibitory effects against the yeasts Candida albicans and Cryptococcus neoformans that were comparable or superior to bifonazole. nih.govresearchgate.net Additionally, imidazole-containing chalcones have been reported as strongly effective against Aspergillus fumigatus, the fungus that causes pulmonary aspergillosis. mdpi.com One study identified a novel imidazole derivative that was effective against Candida utilis. researchgate.net
Table 4: Antifungal Activity of Selected Imidazole Analogues This table is interactive. You can sort and filter the data.
| Compound/Analogue Class | Fungal Pathogen | Key Finding (Activity) | Reference |
|---|---|---|---|
| 3-Aryl-4-[]-pyrrole (27) | Candida albicans | 2x more potent than Bifonazole | nih.gov |
| Other 3-Aryl-4-[]-pyrroles | Candida albicans | Similar to Bifonazole | nih.gov |
| Halogenated pyrazole analogues | Candida albicans, C. neoformans | Similar/superior to Bifonazole | nih.govresearchgate.net |
| Imidazole-chalcone | Aspergillus fumigatus | Strongly effective | mdpi.com |
Antiviral Potential
The structural versatility of the imidazole ring allows it to interact with a wide range of biological molecules, and this has led to its inclusion in compounds with a broad spectrum of pharmacological activities. nih.gov Among these, antiviral potential has been noted as a possible application for imidazole-containing compounds, though this area is less extensively documented in the provided literature compared to anticancer and other antimicrobial activities. nih.gov The inherent ability of the imidazole structure to engage in various molecular interactions suggests that its derivatives remain a promising scaffold for the future design and discovery of novel antiviral agents.
Antiprotozoal Investigations
The imidazole ring is a key pharmacophore in many antimicrobial agents. nih.gov The inherent biological activity of the imidazole nucleus has prompted the synthesis and evaluation of this compound analogues as potential treatments for protozoal infections. nih.govmdpi.com
Recent studies have focused on creating novel imidazole derivatives to combat the rise of antimicrobial resistance. mdpi.com For instance, the synthesis of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles has yielded compounds with significant antibacterial activity. nih.gov Notably, compound 13e from this series demonstrated potent activity against Gram-positive and drug-resistant bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1-4 μg/mL. nih.gov Importantly, this compound showed no cytotoxicity against HepG2 cells at concentrations up to 100 μM, highlighting its potential for further development. nih.gov
Another study involved the synthesis of two new imidazole derivatives, HL1 and HL2 , using the Debus–Radziszewski reaction. mdpi.com Both compounds exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, with HL2 showing particularly high cell viability, making it a promising candidate for future in vitro and in vivo studies. mdpi.com These findings underscore the potential of structurally modified this compound analogues in the development of new antiprotozoal and antibacterial therapies. nih.govmdpi.com
Table 1: Antiprotozoal Activity of Imidazole Analogues
| Compound | Target Organism(s) | Activity | Reference |
| 13e | Gram-positive and drug-resistant bacteria | MICs = 1-4 μg/mL | nih.gov |
| HL1 | Gram-positive and Gram-negative bacteria | Antimicrobial activity observed | mdpi.com |
| HL2 | Gram-positive and Gram-negative bacteria | Antimicrobial activity with high cell viability | mdpi.com |
Enzyme Modulators and Inhibitors
Analogues of this compound have been extensively studied as modulators and inhibitors of various enzymes, demonstrating the therapeutic potential of this chemical scaffold.
Human neutrophil elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases and some cancers. nih.gov Consequently, the development of HNE inhibitors is of significant interest. Research has shown that imidazole-containing compounds can act as effective elastase inhibitors. mdpi.com
A series of azolactone derivatives, including LCB016 , were identified as potent elastase inhibitors through in silico screening and subsequent in vitro testing. nih.govresearchgate.net These compounds were shown to inhibit elastase-mediated activation of IL-36γ, a key cytokine in inflammatory skin conditions like psoriasis. nih.govresearchgate.net Further modifications to the azolactone scaffold have been explored to optimize inhibitory activity. researchgate.net
Another approach has been the development of 1,5,6,7-tetrahydro-4H-indazol-4-ones as HNE inhibitors, which have shown potent activity with Ki values in the low nanomolar range (6–35 nM). nih.gov These findings highlight the versatility of the imidazole scaffold in designing specific and effective elastase inhibitors. nih.govmdpi.com
Table 2: Elastase Inhibitory Activity of Imidazole Analogues
| Compound/Series | Target | Key Findings | Reference |
| Azolactone derivatives (e.g., LCB016) | Human Neutrophil Elastase (HNE) | Inhibit elastase-mediated IL-36γ activation. | nih.govresearchgate.net |
| 1,5,6,7-tetrahydro-4H-indazol-4-ones | Human Neutrophil Elastase (HNE) | Potent inhibitors with Ki values of 6–35 nM. | nih.gov |
Imidazole derivatives are well-known for their interaction with cytochrome P450 (CYP450) enzymes, a superfamily of proteins crucial for drug metabolism. nih.govnih.govresearchgate.net These interactions can lead to either inhibition or induction of specific CYP450 isoforms, which has significant implications for drug-drug interactions. nih.govnih.gov
Studies have shown that various imidazole-containing antifungal agents, such as clotrimazole (B1669251), miconazole, and ketoconazole, exhibit nonselective inhibition of multiple P450s. nih.govresearchgate.net For instance, clotrimazole and miconazole are potent inhibitors of CYP3A4-mediated activities. nih.gov Furthermore, clotrimazole has been identified as a strong inducer of CYP3A, similar to rifampicin. nih.gov The inhibitory potential of imidazole derivatives extends to other isoforms as well, with sulconazole (B1214277) and tioconazole (B1681320) showing high-affinity inhibition of CYP1A2. researchgate.net
The azole ring in these compounds plays a key role in their inhibitory activity by interacting with the heme iron of the CYP450 enzyme. oup.comnih.gov This understanding is critical for predicting and managing potential adverse drug reactions when co-administering imidazole-based drugs.
Table 3: Regulation of Cytochrome P450 Enzymes by Imidazole Derivatives
| Imidazole Derivative | CYP450 Isoform(s) Affected | Effect | Reference |
| Clotrimazole | CYP3A, CYP2A6, 2B6, 2C9, 2C19 | Strong inducer of CYP3A; Strong inhibitor of others. | nih.govresearchgate.net |
| Miconazole | CYP3A4, various others | Strong inhibitor. | nih.govresearchgate.net |
| Ketoconazole | CYP3A4, CYP2C9 | Selective inhibitor. | nih.govresearchgate.net |
| Sulconazole | CYP1A2, various others | High-affinity inhibitor. | researchgate.net |
| Tioconazole | CYP1A2, various others | High-affinity inhibitor. | researchgate.net |
The human p97 ATPase, also known as valosin-containing protein (VCP), is a critical enzyme involved in numerous cellular processes, making it a promising target for cancer therapy. osti.govnih.gov Allosteric inhibitors of p97, including those with a triazole or quinazoline (B50416) core, have shown significant potential.
Triazole-based allosteric inhibitors have been shown to bind at the interface of the D1 and D2 domains of the p97 subunit, modulating its activity. osti.govnih.gov These inhibitors have demonstrated efficacy comparable to ATP-competitive inhibitors in cellular models. osti.gov
Similarly, derivatives of dibenzylquinazoline (DBeQ) have been developed as potent and selective p97 inhibitors. nih.gov Compounds 6 and 7 from a series of novel DBeQ analogues exhibited greater potency in inhibiting p97 ATPase activity than the parent compound and another known inhibitor, CB-5083. nih.gov These compounds were also shown to induce apoptosis and cell cycle arrest in cancer cells, confirming their mechanism of action through the p97 signaling pathway. nih.gov
Table 4: p97 ATPase Inhibitory Activity of Imidazole and Analogue Derivatives
| Compound/Series | Target | Key Findings | Reference |
| Triazole-based allosteric inhibitors | p97 ATPase | Bind to the D1/D2 domain interface, modulating activity. | osti.govnih.gov |
| DBeQ analogue 6 | p97 ATPase | Higher potency than DBeQ and CB-5083 in ATPase inhibition. | nih.gov |
| DBeQ analogue 7 | p97 ATPase | Higher potency than DBeQ and CB-5083; arrested cells in G0/G1 and S phases. | nih.gov |
Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that can induce growth arrest and cell death in cancer cells. nih.gov Imidazole-containing compounds have emerged as promising scaffolds for the development of selective and dual-targeting HDAC inhibitors. nih.gov
Pan-HDAC inhibitors, while effective, often have significant side effects. nih.gov This has led to the development of selective inhibitors, particularly for HDAC6, which have shown efficacy in treating multiple myeloma. nih.gov A class of 1H-benzo[d]imidazole hydroxamic acids has been identified as novel HDAC6 inhibitors. nih.gov Compound 30 from this series displayed potent HDAC6 inhibitory activity (IC50 = 4.63 nM) and significant antitumor efficacy in a myeloma xenograft model. nih.gov
Furthermore, a hydroxamic acid derivative, etacrox (4-(1-ethyl-4-anisyl-imidazol-5-yl)-N-hydroxycinnamide), was developed as a pan-HDAC inhibitor with some specificity for HDAC6. nih.gov Etacrox demonstrated high cytotoxicity against various cancer cell lines and exhibited antimigratory and anti-invasive properties by disrupting microtubule dynamics and inhibiting matrix metalloproteinases. nih.gov These studies highlight the potential of imidazole-based compounds as effective and potentially less toxic anticancer agents. nih.govnih.gov
Table 5: HDAC Inhibitory Activity of Imidazole Analogues
| Compound | Target | Key Findings | Reference |
| Compound 30 (1H-benzo[d]imidazole hydroxamic acid) | HDAC6 | IC50 = 4.63 nM; significant in vivo antitumor efficacy. | nih.gov |
| Etacrox | Pan-HDAC (specificity for HDAC6) | Highly cytotoxic to cancer cells; antimigratory and anti-invasive. | nih.gov |
Receptor Ligands and Signal Transduction Modulation
The imidazole moiety is a versatile pharmacophore capable of interacting with various biological receptors and modulating signal transduction pathways. nih.govnih.gov Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a valuable component in the design of receptor ligands. nih.gov
One area of investigation is the development of adenosine (B11128) receptor ligands. A series of 1H-imidazol-1-yl substituted 8-phenylxanthine (B3062520) analogues were synthesized and evaluated for their binding affinity to A(1) and A(2A) adenosine receptors. nih.gov These compounds displayed varying degrees of affinity and selectivity, demonstrating that the imidazole group can significantly influence receptor binding. nih.gov
In the context of signal transduction, the imidazole ring itself can act as a small molecule analogue in two-component signal transduction systems. nih.gov It can function as a nucleophile, accepting a phosphoryl group from a phosphorylated response regulator, thereby participating in phosphorelay systems. nih.gov This fundamental role in cellular signaling underscores the broad potential of imidazole derivatives to modulate biological processes. Furthermore, certain imidazole derivatives have been shown to act as either activators or inhibitors of the Aryl hydrocarbon Receptor (AhR), a key regulator of immune responses. researchgate.net
Table 6: Receptor Ligand and Signal Transduction Modulation by Imidazole Analogues
| Compound/Series | Target/Pathway | Key Findings | Reference |
| 1H-imidazol-1-yl substituted 8-phenylxanthines | Adenosine A(1) and A(2A) receptors | Varying degrees of affinity and selectivity for adenosine receptors. | nih.gov |
| Imidazole | Two-component signal transduction | Acts as a small molecule analogue in phosphorelay systems. | nih.gov |
| Imidazole derivatives | Aryl hydrocarbon Receptor (AhR) | Can function as either activators or inhibitors of AhR. | researchgate.net |
Adrenoceptor Agonist Studies (e.g., Alpha(1A)-Adrenoceptors)
Analogues based on the imidazole framework have been extensively studied for their interaction with adrenergic receptors (adrenoceptors), particularly as agonists for the alpha(1A)-adrenoceptor subtype. These studies are crucial for developing agents that can, for example, treat stress urinary incontinence by selectively contracting urethral smooth muscle with minimal cardiovascular side effects.
Structure-activity relationship studies on a series of N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide analogues revealed key determinants for alpha(1A)-adrenoceptor selectivity and functional activity. nih.gov By evaluating binding activity at α1A, α1B, α1D, α2A, and α2B subtypes, researchers found that many compounds highly selective for the α1A-adrenoceptor subtype in vitro also demonstrated uroselectivity in vivo, preferentially increasing intraurethral pressure over mean arterial pressure. nih.gov This supports the hypothesis that α1A selectivity can reduce cardiovascular side effects, although it also highlights the α1A-adrenoceptor's role in blood pressure control. nih.gov
Further research into 4-substituted imidazoles has shown that the nature of the substituent and the stereochemistry are critical for potency and selectivity. For instance, in a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogues, replacing the methyl group on the carbon bridge with other groups like carbonyl or hydroxyl affected potency at α1- and α2-adrenoceptor systems. nih.gov The S-(+)-isomer of 4-[1-(1-naphthyl)ethyl]-1H-imidazole showed greater binding affinity than the R-(-)-isomer at both α1- and α2-adrenoceptors. nih.gov These findings underscore that modifications to the bridge connecting the imidazole and aromatic rings significantly influence adrenoceptor activity and selectivity. nih.gov
Novel 4-(anilinomethyl)imidazoles and 4-(phenoxymethyl)imidazoles have also been identified as potent and selective alpha(1A)-adrenoceptor agonists. nih.gov The SAR for these imidazole derivatives is remarkably similar to that of corresponding 2-substituted imidazolines, suggesting that despite a significant difference in basicity, they may activate α1-adrenoceptors through similar interactions. nih.gov
Table 1: Adrenoceptor Activity of Selected Imidazole Analogues
| Compound Class | Key Structural Feature | Target Receptor(s) | Observed Activity/Selectivity | Reference |
|---|---|---|---|---|
| N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide Analogues | Imidazole on a tetrahydronaphthalenyl scaffold | α1A, α1B, α1D, α2A, α2B-Adrenoceptors | High in vitro selectivity for α1A-AR subtype correlated with in vivo uroselectivity. | nih.gov |
| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole Analogues | Benzylic modifications on the carbon bridge | α1- and α2-Adrenoceptors | S-(+)-isomer showed greater affinity. Desmethyl and methoxy analogues retained greater α2/α1-selectivity. | nih.gov |
| 4-(Anilinomethyl)imidazoles and 4-(Phenoxymethyl)imidazoles | Anilinomethyl or phenoxymethyl (B101242) group at position 4 | α1A-Adrenoceptors | Potent and selective α1A-adrenoceptor agonists with SAR similar to related imidazolines. | nih.gov |
Exploration of Other Receptor Binding Profiles
The versatility of the imidazole scaffold extends beyond adrenoceptors, with analogues showing affinity for other significant receptor systems. A notable area of investigation is adenosine receptors, which are involved in various physiological processes. Researchers have synthesized series of 1H-imidazol-1-yl substituted 8-phenylxanthine analogues to probe their binding affinity for A(1) and A(2A) adenosine receptors. nih.gov These studies revealed that the compounds displayed varying degrees of affinity and selectivity for the A(1) and A(2A) subtypes, influenced by the substitution pattern of the (imidazolyl)alkoxy group on the C(8) phenyl ring. nih.govresearchgate.net
In another line of research, the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold has been used to develop novel histamine (B1213489) H(3) receptor antagonists. nih.gov The most potent compounds in this series were created by attaching a substituted aniline (B41778) amide to the piperidine (B6355638) ring via a two-methylene linker, demonstrating how the core imidazole structure can be functionalized to target specific G protein-coupled receptors. nih.gov
Anti-inflammatory and Analgesic Properties
Derivatives containing the imidazole moiety have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.gov For instance, certain 2-substituted-1H-phenanthro[9,10-d]imidazole compounds have been synthesized and evaluated for their analgesic activities. nih.gov Among the synthesized compounds, 2-phenyl-1H-phenanthro[9,10-d]imidazole and 2-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazole were identified as being particularly active in the tail-clip test in mice. nih.gov
The combination of the imidazole pharmacophore with other biologically active structures, like chalcones, has also yielded compounds with anti-inflammatory properties. mdpi.com Similarly, studies on 4(1H)-quinazolinone derivatives, which can be structurally related to bicyclic imidazole systems, have shown that specific substitutions lead to potent anti-inflammatory effects in the carrageenan-induced paw edema test. nih.gov Furthermore, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, an analogue, has shown pronounced analgesic and anti-inflammatory activity, in some cases exceeding that of the reference drug diclofenac (B195802) sodium. biomedpharmajournal.org
Table 2: Anti-inflammatory and Analgesic Activity of Imidazole-Related Compounds
| Compound | Assay/Model | Observed Effect | Reference |
|---|---|---|---|
| 2-Phenyl-1H-phenanthro[9,10-d]imidazole | Tail-Clip Test (Mice) | Active analgesic | nih.gov |
| 2-(4-Chlorophenyl)-1H-phenanthro[9,10-d]imidazole | Tail-Clip Test (Mice) | More active than other analogues | nih.gov |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Formalin Arthritis (Rats) | 3.3 times greater anti-inflammatory effect than diclofenac sodium at 0.5 mg/kg | biomedpharmajournal.org |
| 1-Isopropyl-(2-fluorophenyl)-4-(1H)-quinazolinone | Carrageenan-induced Paw Edema | Optimal potency among tested quinazolinones | nih.gov |
Nucleic Acid Interactions
The interaction of imidazole-based compounds with nucleic acids is a significant area of research, particularly for the development of anticancer agents and molecular probes.
Metal complexes of imidazole derivatives have been shown to interact with DNA through various binding modes. UV-visible spectroscopy is a primary technique used to investigate these interactions, where changes in the absorption spectrum of a compound upon addition of DNA can indicate binding. nih.gov Copper(II) complexes of aryl-1H-imidazole[4,5f] nih.govdntb.gov.uaphenanthroline have been studied for their interaction with calf thymus DNA. nih.gov Viscosity measurements, along with UV-visible and fluorescence spectroscopy, suggested that these complexes bind to DNA. Molecular docking studies further proposed that the binding occurs through the minor groove of the DNA. nih.gov
In other studies, isatin (B1672199) derivatives incorporating imidazole-related structures were evaluated for their DNA binding capabilities. nih.gov The observed hypochromism and spectral shifts in UV-visible titration experiments indicated that the compounds interacted with DNA, likely via an intercalative binding mode. nih.gov Computational studies on compounds like 1-(4-chlorobenzylideneamino)-4-phenyl-1H-imidazol-2-amine have also been used to predict their interaction energies with DNA nucleotides, with the highest interaction noted with guanine. ijbbb.org
Beyond binding, certain imidazole-containing complexes can induce DNA cleavage, a mechanism of interest for potential chemotherapeutic applications. These complexes often act as chemical nucleases, damaging the DNA structure. The cleavage can occur through different pathways, including oxidative and hydrolytic mechanisms.
For example, Cu(II) complexes of aryl imidazo[4,5f] nih.govdntb.gov.uaphenanthrolines have been shown to cleave DNA through an oxidative pathway that involves the generation of singlet oxygen. nih.gov Similarly, other Cu(II) complexes with substituted N-sulphonamide ligands containing an imidazole-related moiety (thiadiazole) were found to damage pUC18 plasmid DNA in the presence of a reducing agent. farmaciajournal.com The use of reactive oxygen species (ROS) scavengers in these experiments indicated that hydroxyl radicals and superoxide (B77818) radical anions were the primary species responsible for breaking the DNA strands via an oxidative mechanism. farmaciajournal.com In contrast, some cobalt(III) complexes have been reported to cleave pBR322 DNA through a hydrolytic pathway. researchgate.net
Table 3: DNA Interaction and Cleavage by Imidazole-Based Complexes
| Complex/Compound | DNA Interaction Mode | Cleavage Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Aryl-1H-imidazole[4,5f] nih.govdntb.gov.uaphenanthroline Cu(II) Complexes | Minor Groove Binding | Oxidative (via singlet oxygen) | Complexes effectively cleave DNA. | nih.gov |
| Isatin-based Imidazolidine/Thiazolidine Derivatives | Intercalation | Not specified | Strong interaction with DNA observed via spectrophotometry. | nih.gov |
| Cu(II) complex with N-sulphonamide ligand | Not specified | Oxidative (via hydroxyl and superoxide radicals) | Complex showed high DNA cleavage capacity at micromolar concentrations. | farmaciajournal.com |
| Cobalt(III) terpyridyl complex with imidazolyl ring | Not specified | Hydrolytic | Complex exhibits significant inhibitory effects on Topoisomerase-I activity. | researchgate.net |
Pharmacological Screening for Off-Target Functions
Pharmacological screening of this compound analogues against various biological targets is essential to understand their broader pharmacological profile and identify potential off-target effects. Such studies can reveal new therapeutic applications or predict potential side effects. The diverse biological activities reported for imidazole-containing compounds highlight the importance of this screening. nih.govmdpi.com
For example, while a series of 1H-imidazol-1-yl substituted 8-phenylxanthines were primarily designed as adenosine receptor ligands, their evaluation against different receptor subtypes (A(1) and A(2A)) represents a form of selectivity screening. nih.govresearchgate.net Similarly, the development of 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives as histamine H(3) receptor antagonists involved screening to ensure potency and selectivity for the intended target over others. nih.gov Computational studies on compounds like 1-(4-chlorobenzylideneamino)-4-phenyl-1H-imidazol-2-amine have explored their interactions with DNA nucleotides, providing insights into potential off-target effects at the genetic level. ijbbb.org This broad approach to screening helps to build a comprehensive understanding of how these versatile molecules interact within a biological system.
Computational and Theoretical Investigations of 1h Imidazol 4 Yl Phenyl Methanone Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) Applications for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For (1H-imidazol-4-yl)(phenyl)methanone, a DFT study would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a vibrational analysis is typically performed. This calculation predicts the frequencies and intensities of the molecule's vibrational modes. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands to specific molecular motions. For instance, one would expect to identify characteristic stretching frequencies for the C=O (carbonyl), C-N, and C-H bonds within the imidazole (B134444) and phenyl rings.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs and bonds.
For this compound, NBO analysis would provide insights into:
Hybridization: The specific hybridization of the atomic orbitals contributing to each bond.
Charge Distribution: The natural atomic charges on each atom, offering a more chemically intuitive picture than other charge schemes.
Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, it could quantify the electron delocalization from the imidazole ring to the carbonyl group and the phenyl ring, which is crucial for understanding the molecule's electronic properties and reactivity.
A hypothetical NBO analysis might reveal significant delocalization energy associated with the interaction between the lone pair orbitals of the nitrogen atoms in the imidazole ring and the π* anti-bonding orbitals of the carbonyl group and the phenyl ring.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).
A theoretical study of this compound would calculate the energies of the HOMO and LUMO and visualize their spatial distribution. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.
Table 1: Illustrative Frontier Molecular Orbital Data for a Hypothetical Analysis of this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from an FMO analysis.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the regions of a molecule that are rich or poor in electrons.
For this compound, the MEP map would show:
Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. One would expect to see negative potential around the oxygen atom of the carbonyl group and potentially the nitrogen atoms of the imidazole ring.
Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms, particularly the N-H proton of the imidazole, would likely exhibit positive electrostatic potential.
The MEP analysis provides a complementary perspective to FMO theory in predicting the reactive behavior of the molecule.
Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic parameters beyond vibrational frequencies. For this compound, theoretical calculations could be employed to predict:
NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to aid in the structural elucidation of the molecule and its derivatives.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum. This would help in understanding the electronic structure and the nature of the chromophores within the molecule.
Molecular Modeling and Simulation
While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of this compound in a condensed phase, such as in a solvent or in a biological environment. These methods typically employ classical force fields to model the interactions between molecules.
For this compound, molecular dynamics (MD) simulations could be used to:
Study Solvation Effects: Investigate how the presence of a solvent affects the conformation and properties of the molecule.
Analyze Intermolecular Interactions: Understand how molecules of this compound interact with each other in the solid state or in solution.
Investigate Binding to Biological Targets: If this molecule were being studied as a potential drug candidate, molecular docking and MD simulations could be used to predict its binding mode and affinity to a target protein.
Molecular Docking for Ligand-Target Interactions and Binding Energy Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. For this compound, molecular docking studies can elucidate its potential as an inhibitor for various enzymes.
Research on phenyl-imidazole derivatives has demonstrated their potential to interact with a range of biological targets. For instance, computational docking of 4-phenyl-imidazole derivatives into the active site of indoleamine 2,3-dioxygenase (IDO), a key therapeutic target for cancer, has revealed crucial binding interactions. nih.gov These studies indicate that the imidazole ring often plays a vital role in coordinating with the heme iron in the enzyme's active site, while the phenyl group can engage in hydrophobic interactions with surrounding amino acid residues. nih.gov
In a typical molecular docking study of this compound, the compound would be docked against a specific protein target. The resulting docking scores, which are a measure of the binding affinity, would be calculated. For example, studies on imidazole phenanthroline derivatives targeting DNA gyrase have reported docking scores, with more negative values indicating a stronger binding affinity. jddtonline.infojddtonline.info The interactions of this compound with the active site residues, such as hydrogen bonds and hydrophobic interactions, would be analyzed to understand the basis of its potential inhibitory activity.
The binding energy, which quantifies the strength of the interaction between the ligand and the target, can also be predicted from docking simulations. A lower binding energy suggests a more stable and potent ligand-target complex. For example, in a study of indolyl-derived 4H-imidazoles, the leading compound exhibited a high binding energy in the protein-ligand complex with Acetylcholinesterase (AChE). urfu.ru
| Target Protein | Ligand Class | Key Interactions Observed | Predicted Binding Affinity/Score | Reference |
| Indoleamine 2,3-dioxygenase (IDO) | 4-Phenyl-imidazole derivatives | Imidazole coordination with heme iron, phenyl group hydrophobic interactions | Potency increase with specific substitutions | nih.gov |
| DNA Gyrase | Imidazole phenanthroline derivatives | Hydrogen bonding, hydrophobic interactions | Docking scores indicative of binding efficiency | jddtonline.infojddtonline.info |
| Acetylcholinesterase (AChE) | Indolyl-derived 4H-imidazoles | High binding energy in protein-ligand complex | -13.57 kcal/mol | urfu.ru |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational changes of this compound and the stability of its complex with a biological target.
MD simulations of imidazole-based materials have been used to investigate the formation and dynamics of supramolecular structures, highlighting the role of hydrogen bonding and π-π stacking interactions. acs.orgacs.orgnih.gov For this compound, an MD simulation would involve placing the molecule in a simulated physiological environment and observing its conformational flexibility. The phenyl and imidazolyl groups can rotate relative to each other, and understanding the preferred conformations is crucial for predicting its interaction with a binding site.
When complexed with a protein target, MD simulations can assess the stability of the binding pose predicted by molecular docking. A stable complex will show minimal deviation in the ligand's position over the course of the simulation. For instance, MD simulations of imidazole derivatives with the SARS-CoV-2 main protease have been used to confirm the stability of the ligand within the binding pocket. mdpi.com These simulations can also reveal dynamic changes in the protein structure upon ligand binding, providing a more complete picture of the binding event.
In Silico Pharmacokinetic Profiling and ADME Predictions
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a drug. In silico methods are widely used to predict these properties, helping to identify potential liabilities early in the drug discovery process.
For this compound, a variety of ADME parameters can be computationally predicted. Lipophilicity, often expressed as logP, is a key determinant of a drug's ability to cross cell membranes. Solubility in water is another crucial factor affecting absorption and distribution. aip.org Several studies on imidazole and benzimidazole (B57391) derivatives have utilized tools like SwissADME to predict these properties. aip.orgnih.govrsc.orgmdpi.com These studies often evaluate compounds based on Lipinski's rule of five, which provides guidelines for drug-likeness. frontiersin.org
The predicted ADME profile for this compound would include parameters such as its predicted octanol-water partition coefficient (XlogP), aqueous solubility (Log S), and topological polar surface area (TPSA). The predicted collision cross section (CCS) values for different adducts can also be calculated, providing information about the molecule's size and shape. uni.lu
| Property | Predicted Value for this compound | Significance |
| Molecular Formula | C10H8N2O | Basic chemical information |
| Monoisotopic Mass | 172.06366 Da | Precise mass for mass spectrometry |
| XlogP (predicted) | 1.7 | Indicates good lipophilicity |
| Predicted CCS ([M+H]+) | 134.8 Ų | Information on molecular size and shape |
Data sourced from PubChem for this compound. uni.lu
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new compounds and to guide the design of more potent analogs.
While a specific QSAR model for this compound has not been reported, studies on other imidazole-containing compounds provide a framework for how such a model could be developed. For example, a QSAR study on imidazole-containing farnesyltransferase inhibitors identified molecular volume, shape, and polarity as important descriptors for their activity. nih.gov Another study on imidazole-4,5- and pyrazine-2,3-dicarboxamide (B189462) derivatives found that polarizabilities, electronegativities, and charges were key to their anti-yellow fever activity. eurekaselect.com
A QSAR study on a series of this compound analogs would involve calculating a wide range of molecular descriptors for each compound. These descriptors could include constitutional, topological, geometrical, and electronic properties. Statistical methods such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN) would then be used to build a model that correlates these descriptors with the observed biological activity. nih.gov The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound.
Prediction of Advanced Material Properties
Beyond biological applications, computational methods can also be used to predict the potential of this compound as an advanced material. One area of significant interest is nonlinear optics.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for a variety of applications, including optical switching, frequency conversion, and optical data storage. The NLO properties of a molecule are related to its hyperpolarizability, which can be calculated using quantum chemical methods.
Studies on related imidazole derivatives have shown that they can possess significant NLO properties. For example, a study on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol demonstrated that the compound exhibits a large optical nonlinearity, with a significant third-order susceptibility. semanticscholar.orgresearchgate.net Theoretical calculations in that study, using methods like Density Functional Theory (DFT), showed a correlation between the molecular structure, including a low HOMO-LUMO energy gap and high dipole moment, and the observed NLO properties. semanticscholar.orgresearchgate.net
For this compound, computational prediction of its NLO properties would involve calculating its first and second hyperpolarizabilities (β and γ, respectively). These calculations would provide an indication of its potential as a second- or third-order NLO material.
| Compound | Nonlinear Optical Property | Measured/Calculated Value | Reference |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Nonlinear absorption coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ | semanticscholar.orgresearchgate.net |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Nonlinear refractive index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ | semanticscholar.orgresearchgate.net |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Third-order susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | semanticscholar.orgresearchgate.net |
| Triphenyl Imidazole Induced Phthalocyanine | Second Harmonic Generation (SHG) response | 10 times higher than urea | nih.gov |
Broader Applications and Emerging Research Frontiers for Imidazole Methanone Derivatives
Applications in Materials Science
The inherent properties of the imidazole (B134444) ring, such as its aromaticity, electron-rich nature, and ability to participate in hydrogen bonding, make its derivatives, including the methanone (B1245722) subclass, highly valuable in the design of advanced materials.
Development of Organic Electronic Materials
Imidazole derivatives are demonstrating considerable potential in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their strong electron-withdrawing characteristics make them suitable for various roles within OLED architecture. ijprajournal.com These compounds can function as electron transport materials, host materials for fluorescent or phosphorescent emitters, and even as the emitters themselves. ijprajournal.com
The versatility of the imidazole core allows for fine-tuning of the electronic properties through the introduction of different substituents, enabling the development of materials with optimized performance for specific applications. ijprajournal.com Patents have been filed for novel imidazole derivatives and their use in organic electronic devices, citing excellent efficiency, driving voltage, and stability. acs.orgacs.org Beyond OLEDs, the application of these derivatives is also being explored in other organic electronic devices such as organic solar cells and organic transistors. acs.org The unique electronic and optical properties of some imidazole-phenyl-methanone related structures suggest their potential in creating new materials with tailored characteristics for advanced electronic applications. cymitquimica.com
Table 1: Applications of Imidazole Derivatives in Organic Electronic Devices
| Application Area | Function of Imidazole Derivative | Key Advantages Mentioned in Research |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electron Transport Material, Host Material, Emitter | High Efficiency, Low Driving Voltage, Good Stability ijprajournal.comacs.orgacs.org |
| Organic Solar Cells | Active Layer Component | Potential for new material development acs.org |
| Organic Transistors | Semiconductor Material | Potential for new material development acs.org |
Utilization in Functional Polymers and Coatings
The incorporation of imidazole and its derivatives into polymer structures is a growing area of research, leading to the creation of functional polymers and advanced coatings. Imidazole-containing polymers exhibit a range of valuable properties, including enhanced thermal stability and ionic conductivity. numberanalytics.com These characteristics make them suitable for a variety of specialized applications.
In the realm of coatings, imidazole derivatives are utilized as curing agents and accelerators for epoxy resins, which are widely used in electronic and electrical fields. researchgate.net The specific chemical structure of the imidazole derivative significantly influences the polymerization process and the final properties of the cured epoxy system. researchgate.net For instance, novel maleimide-modified imidazole derivatives have been synthesized that, when blended with epoxy resin, exhibit a shift in the curing exothermic interval to higher temperatures, indicating altered reactivity and thermal latency. researchgate.net Furthermore, imidazole-modified epoxy amine adducts have been developed specifically for powder coatings. google.com Imidazole and its derivatives are also key components in the formation of organic solderability preservative (OSP) films, which protect copper surfaces on printed circuit boards from oxidation. researchgate.net
Catalysis
The imidazole scaffold is a cornerstone in the development of both organocatalysts and sophisticated coordination materials for catalytic applications.
Organocatalysis Employing Imidazole Scaffolds
The imidazole ring is a privileged structure in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. researchgate.net The basic nitrogen atoms within the imidazole ring can act as a Brønsted base or a nucleophilic catalyst. This catalytic activity is evident in a variety of transformations, including the synthesis of substituted imidazoles themselves. rsc.orgnih.gov
Research has demonstrated the cholinesterase-like catalytic activity of imidazole and its derivatives, highlighting their ability to accelerate hydrolysis reactions. nih.gov Furthermore, the development of chiral bicyclic imidazole catalysts has opened new avenues in asymmetric organocatalysis, enabling the stereoselective synthesis of valuable chiral compounds. researchgate.net The use of polymer-supported imidazole derivatives as catalysts is also gaining traction, offering advantages in terms of catalyst recovery and reusability. researchgate.netnih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Imidazole derivatives, including those with methanone functionalities, are extensively used as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netacs.org These crystalline materials, formed by the coordination of metal ions or clusters with organic ligands, possess high porosity and tunable structures, making them promising for a range of applications.
The incorporation of imidazole-based ligands allows for the design of MOFs with specific properties. For example, imidazole-functionalized MOFs have shown enhanced carbon dioxide capture capabilities. acs.org The structural diversity of these materials is influenced by the nature of the imidazole derivative and the metal center, leading to the formation of one-, two-, or three-dimensional networks. researchgate.netnih.govacs.org These materials have shown potential in catalysis, such as in the electrocatalytic conversion of furfural. biosynth.com Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, are being explored for applications like drug delivery. cymitquimica.com
Table 2: Examples of Imidazole-Based MOFs and Coordination Polymers
| Ligand Type | Metal Ion(s) | Resulting Structure/Application | Reference(s) |
|---|---|---|---|
| Imidazole Derivatives | Fe(II), Ni(II) | 1D and 2D coordination polymers | nih.gov |
| Di(pyridyl)imidazole Derivatives | Zn(II), Cd(II) | 3D self-penetrating and layer-like structures | acs.org |
| Imidazole-based multi-carboxylate ligands | Sr(II), Cd(II) | 2D and 3D coordination polymers | researchgate.net |
| 1,4-di(1H-imidazol-4-yl)benzene | Cu(II), Co(II), Zn(II), Cd(II) | Metal-organic coordination polymers | researchgate.net |
| Imidazole | Cr(III) | MOF for enhanced CO2 capture | acs.org |
| Imidazole | Zn(II) | MOF for electrocatalytic hydrogenation | biosynth.com |
Analytical Chemistry Applications
The unique recognition and signaling capabilities of imidazole-methanone derivatives are being increasingly exploited in the field of analytical chemistry for the development of chemical sensors. Their ability to bind with various analytes, coupled with their photophysical properties, makes them excellent candidates for optical and electrochemical sensing platforms.
Imidazole-based fluorescent sensors have emerged as promising tools for the detection of various ions. nih.gov For instance, fluorescent probes based on imidazole derivatives have been developed for the highly selective and sensitive detection of mercury (Hg²⁺) ions, which are significant environmental pollutants. nih.gov The interaction between the imidazole moiety and the metal ion can lead to a detectable change in the fluorescence signal, such as quenching or enhancement. nih.govnih.gov Similarly, imidazole-based chemosensors have been designed for the detection of fluoride (B91410) (F⁻) ions. rsc.org
Beyond ion sensing, these derivatives are being used to create sensors for biologically relevant molecules. For example, a fluorescent sensor for imidazole derivatives themselves, including the amino acid histidine, has been developed based on the monomer-dimer equilibrium of a zinc porphyrin complex immobilized in a polymeric film. acs.orgacs.org Imidazole-based MOFs have also been utilized for the fluorescent detection of nitroaromatic compounds like picric acid and for sensing various cations and anions in aqueous solutions. google.com Furthermore, electrochemical sensors based on imidazole derivatives are being explored for various analytical applications. acs.org
Table 3: Analytical Applications of Imidazole Derivatives
| Analytical Target | Sensor Type | Principle of Detection |
|---|---|---|
| Mercury (Hg²⁺) ions | Fluorescent Chemosensor | Fluorescence quenching or enhancement |
| Fluoride (F⁻) ions | Fluorescent Chemosensor | Change in fluorescence upon binding |
| Histidine and other imidazole derivatives | Fluorescent Optode | Monomer-dimer equilibrium of a zinc porphyrin complex |
| Picric Acid | MOF-based Fluorescent Sensor | Fluorescence quenching |
| Various cations and anions | MOF-based Fluorescent Sensor | Luminescence quenching |
| Hydroxychloroquine | Electrochemical Sensor | Electrochemical detection at a modified electrode |
The imidazole-methanone core structure, characterized by an imidazole ring linked to a phenyl group via a ketone, has proven to be a versatile pharmacophore. biomedpharmajournal.orgscilit.comnih.goveurekaselect.com This structural motif has been the subject of extensive research, leading to the discovery of derivatives with a wide array of therapeutic applications.
Recent studies have highlighted the potential of imidazole-methanone derivatives in several key therapeutic areas:
Anticancer Activity: A significant area of investigation for imidazole-methanone derivatives is in oncology. ijsrtjournal.com These compounds have been shown to exhibit antiproliferative activity against various cancer cell lines. nih.gov The mechanism of action is often attributed to the inhibition of crucial cellular targets like kinases and tubulin polymerization. ijsrtjournal.com For instance, certain pyrimidin-4-yl-1H-imidazol-2-yl derivatives have demonstrated potent and selective inhibition of CRAF kinase, a key player in melanoma. nih.gov
Antimicrobial and Antifungal Properties: The imidazole scaffold is a well-established component of many antimicrobial and antifungal drugs. mdpi.com Imidazole-methanone derivatives are being explored as new agents to combat drug-resistant pathogens. Research has shown that these compounds can be effective against a range of bacteria and fungi, with some studies focusing on their potential to treat pulmonary aspergillosis. mdpi.com
Anti-inflammatory Effects: Inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a continuous effort. Imidazole-methanone derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. eurekaselect.com
Enzyme Inhibition: The structural features of imidazole-methanones make them suitable candidates for designing enzyme inhibitors. A notable example is their activity as xanthine (B1682287) oxidase inhibitors, which are crucial for the treatment of gout. ijsrtjournal.com
Neurological Applications: Research has also extended into the realm of neuroscience. For example, 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been identified as selective delta-opioid agonists, showing potential for the development of anxiolytic and antidepressant medications. researchgate.net
Table 1: Selected Research Findings on Imidazole-Methanone Derivatives
| Derivative Class | Therapeutic Area | Key Research Finding |
| Pyrimidin-4-yl-1H-imidazol-2-yl derivatives | Anticancer | Demonstrated potent and selective inhibition of CRAF kinase. nih.gov |
| Imidazole-containing chalcones | Antifungal | Showed strong effectiveness against Aspergillus fumigatus. mdpi.com |
| 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives | Gout (Enzyme Inhibition) | Exhibited excellent inhibitory potency against xanthine oxidase. ijsrtjournal.com |
| 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives | Neurological Disorders | Acted as selective delta-opioid agonists with potential anxiolytic/antidepressant effects. researchgate.net |
Future Directions and Challenges in (1H-imidazol-4-yl)(phenyl)methanone Research
While the broader class of imidazole-methanone derivatives shows immense promise, the specific compound This compound requires more focused investigation to unlock its full therapeutic potential. The future of research on this molecule will likely be shaped by several key directions and will need to overcome specific challenges.
Future Research Directions:
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: A crucial next step is the systematic synthesis of a library of analogues of this compound. By modifying the phenyl ring with various substituents and altering the imidazole core, researchers can establish a comprehensive SAR profile. This will be instrumental in identifying the key structural features responsible for specific biological activities and in optimizing potency and selectivity.
In Silico Modeling and Target Identification: Computational approaches, such as molecular docking and virtual screening, will be vital in predicting the potential biological targets of this compound and its derivatives. researchgate.net These in silico studies can help to prioritize which cellular pathways and proteins to investigate experimentally, thereby accelerating the drug discovery process.
Pharmacological Profiling: A thorough pharmacological evaluation of this compound and its most promising analogues is necessary. This includes assessing their efficacy in various disease models, determining their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and evaluating their toxicological profiles.
Exploration of Novel Therapeutic Areas: While initial research may focus on established areas like anticancer and antimicrobial applications, future studies should also explore novel therapeutic avenues. The unique chemical properties of this compound may lend themselves to applications in areas that have not yet been extensively investigated for this scaffold.
Challenges in Research and Development:
Target Specificity and Selectivity: A major challenge in medicinal chemistry is designing compounds that interact with their intended target with high specificity and selectivity, thereby minimizing off-target effects and potential toxicity. For this compound, extensive research will be needed to ensure that its derivatives act on the desired biological target without causing unintended side effects.
Overcoming Drug Resistance: In the context of antimicrobial and anticancer applications, the development of resistance is a significant hurdle. Future research on this compound will need to consider mechanisms of potential resistance and design strategies to circumvent them, such as developing compounds that act on novel targets or have multiple modes of action.
Synthesis and Scalability: While the synthesis of imidazole derivatives is generally well-established, developing efficient, cost-effective, and scalable synthetic routes for specific analogues of this compound can be challenging. rsc.org This is a critical consideration for the eventual translation of a promising compound from the laboratory to clinical use.
Limited Specific Research: A significant challenge for this compound is the current lack of extensive, dedicated research on this specific molecule. Much of the available data is for the broader class of imidazole-methanones. Encouraging more focused studies on this particular compound is essential to build a robust understanding of its potential.
Q & A
Basic: What are the common synthetic routes for (1H-imidazol-4-yl)(phenyl)methanone and its derivatives?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions or functionalization of pre-formed imidazole cores. Key approaches include:
- Three-component cyclocondensation : Reacting β-diketones, arylaldehydes, and guanidine derivatives under reflux conditions. For example, a related tetrahydropyrimidin-5-yl methanone was synthesized using this method in THF with yields up to 60% .
- Sulfonyl-protected intermediates : Using NaH in THF to deprotect phenylsulfonyl groups, followed by column chromatography (hexane:ethyl acetate, 4:1) to isolate the product. Yields range from 15–40% .
- Schiff base formation : Refluxing 1H-imidazole-4-carboxaldehyde with 2-aminophenol in methanol with glacial acetic acid, achieving ~61% yield after recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
